Jionoside B1

Overview

Description

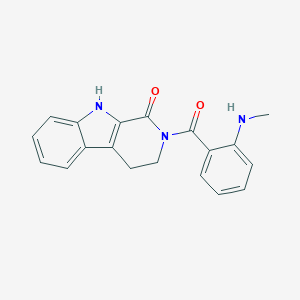

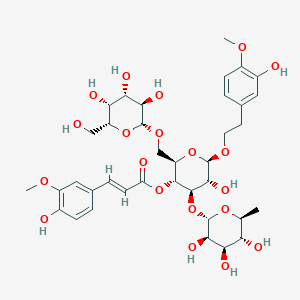

Jionoside B1 is a phenylpropanoid isolated from herbs of Eriophyton wallichii . It is a natural product used in disease research fields .

Molecular Structure Analysis

This compound has a molecular weight of 814.78 and its chemical formula is C37H50O20 . The structure of this compound includes 61 non-H bonds, 14 multiple bonds, 16 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 8 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, and 7 secondary alcohols .Physical And Chemical Properties Analysis

This compound is a solid substance that is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications

Antioxidant Properties

Jionoside B1, along with other compounds, has been identified for its antioxidant activities. In a study, it showed hepato-protective activity in H2O2 induced liver injury experiments, indicating its potential in protecting liver cells from oxidative stress (Fu Jinna, 2014). Additionally, a study on Fufang Ejiao Syrup (FES), which contains Jionoside A1, a compound related to this compound, demonstrated immune-enhancement and cytoprotective effects against oxidative injury, supporting the use of such compounds in traditional medicine (Lijuan Shen et al., 2016).

Inhibition of HIV-1 Integrase

Compounds from the same family as this compound, particularly from Clerodendron trichotomum, have shown significant inhibitory activities against HIV-1 integrase (H. Kim et al., 2001). This suggests potential applications in HIV therapy.

Anticancer Potential

Though not directly linked to this compound, compounds with similar structures and properties have shown anticancer activities. For example, Iridoid glycosides like this compound isolated from Rehmannia glutinosa showed inhibitory activities against α-glucosidase, which can be relevant in cancer treatment (Vu Kim Thu et al., 2021).

Antibacterial Activity

A study highlighted the antibacterial potential of compounds closely related to this compound. Austroside A, a norsesquiterpenoid glycoside, showed antibacterial activity against Staphylococcus aureus, suggesting similar potentials for this compound (Junsong Wang et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Jionoside B1, a phenylpropanoid isolated from herbs of Eriophyton wallichii , primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

This compound exhibits an obvious inhibition against α-glucosidase . By inhibiting this enzyme, this compound can potentially slow down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream.

Result of Action

This compound has been found to exhibit hepato-protective activity in H2O2 induced liver injury experiments . This suggests that it may have a protective effect on the liver. Additionally, this compound has been reported to have immunosuppressive activity , indicating potential effects on the immune system.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Jionoside B1 interacts with various enzymes and proteins. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound exhibits obvious inhibition against this enzyme , which suggests that it may play a role in regulating glucose metabolism and could potentially be beneficial in conditions like diabetes.

Cellular Effects

This compound has been shown to have protective effects on cells, particularly hepatocytes, the primary cell type in the liver . It protects these cells from damage caused by oxidative stress, such as that induced by H2O2 . This suggests that this compound may influence cell signaling pathways related to oxidative stress responses, and could potentially impact gene expression and cellular metabolism in a way that promotes cell survival under conditions of oxidative stress.

Molecular Mechanism

Its inhibitory effect on aldose reductase suggests that it may bind to this enzyme and inhibit its activity This could lead to changes in glucose metabolism at the molecular level, including alterations in the levels of certain metabolites

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism due to its interaction with aldose reductase It may interact with other enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels

properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFHFOSEURHWMO-AQHLZYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415192 | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120406-37-3 | |

| Record name | Jionoside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential hepatoprotective properties of Jionoside B1?

A1: Research suggests that this compound, extracted from Rehmannia glutinosa, exhibits hepatoprotective activity. In a study using a hepatocyte membrane chromatography model, this compound demonstrated binding affinity to hepatocytes. Further investigation revealed its ability to protect liver cells from damage induced by hydrogen peroxide (H2O2). [] This suggests a potential role for this compound in mitigating chemically-induced liver injury.

Q2: Does this compound show any inhibitory activity against enzymes?

A2: Yes, this compound has shown significant inhibitory activity against α-glucosidase. [] This enzyme plays a crucial role in carbohydrate digestion and blood sugar regulation. The study reported an IC50 value ranging from 261.4 to 408.7 μM for this compound, indicating its potential as a lead compound for developing new antidiabetic agents.

Q3: What other compounds are often found alongside this compound in Rehmannia glutinosa?

A3: Rehmannia glutinosa is a rich source of various bioactive compounds. This compound is frequently isolated alongside other notable compounds such as acteoside, jionoside A1, 6-O-(E)-caffeoylajugol, 6-O-(E)-feruloylajugol, and several other iridoid glycosides and phenylpropanoids. [, ] These compounds often exhibit synergistic effects, contributing to the overall pharmacological properties of Rehmannia glutinosa extracts.

Q4: How is this compound typically isolated and purified from Rehmannia glutinosa?

A4: Researchers utilize various chromatographic techniques to isolate and purify this compound from Rehmannia glutinosa. Common methods include Diaion HP-20, Toyopearl HW-40, Sephadex LH-20, MCI Gel CHP-20, and silica gel column chromatography. [] These techniques effectively separate this compound from other constituents based on its chemical properties, ensuring its purity for further research and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)